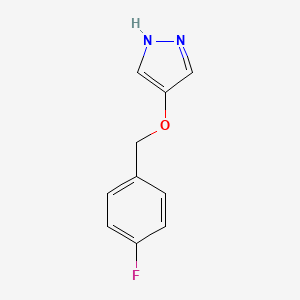

4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKXICVCSJLIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-((4-Fluorobenzyl)oxy)-1H-pyrazole chemical properties and structure

Executive Summary

4-((4-Fluorobenzyl)oxy)-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and specific kinase inhibitors. Its structural value lies in the 4-alkoxypyrazole core , which serves as a bioisostere for phenol or amide motifs while providing a robust hydrogen-bonding interface. The inclusion of the 4-fluorobenzyl moiety modulates lipophilicity (LogP) and blocks metabolic oxidation at the para-position, a critical feature for extending the half-life of drug candidates.

This guide details the physicochemical properties, validated synthesis routes, and structural applications of this compound in modern medicinal chemistry.

Chemical Identity & Structure Analysis

Core Specifications

| Property | Specification |

| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-1H-pyrazole |

| CAS Number | Not widely listed; Analogous to 1896175-12-4 (Bromo-variant) |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Predicted LogP | 2.1 – 2.4 |

| pKa (Pyrazole NH) | ~14.0 (Acidity) |

| pKa (Pyrazole N2) | ~2.5 (Basicity) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, O, F) |

Electronic & Structural Features

The molecule consists of three distinct pharmacophoric zones:

-

The Pyrazole Head (Polar): The unsubstituted N-H allows for further functionalization (e.g., N-alkylation to generate Vericiguat-like cores) or acts as a hinge-binder in kinase pockets. The C3 and C5 positions are electronically equivalent due to tautomerism in the unsubstituted state.

-

The Ether Linker (Flexible): The oxygen atom at C4 acts as a π-donor, increasing electron density in the pyrazole ring, making it more susceptible to electrophilic aromatic substitution if not fully substituted.

-

The Fluorobenzyl Tail (Lipophilic): The fluorine atom exerts a strong inductive effect (-I), lowering the electron density of the benzyl ring slightly, but its primary role is metabolic blocking . It prevents Cytochrome P450-mediated hydroxylation at the para-position, a common clearance pathway for benzyl ethers.

Synthesis & Manufacturing Protocols

The synthesis of 4-alkoxypyrazoles is non-trivial due to the instability of the 4-hydroxypyrazole intermediate. Two primary routes are established: De Novo Cyclization (Route A) and Direct Alkylation (Route B) . Route A is preferred for scale-up due to higher stability of intermediates.

Route A: Cyclization of 2-Alkoxymalonaldehydes (Preferred)

This convergent route avoids the handling of unstable 4-hydroxypyrazole.

-

Step 1: Etherification. Reaction of 4-fluorobenzyl bromide with a protected malonaldehyde precursor (or similar glycerol derivative).

-

Step 2: Formylation. Vilsmeier-Haack formylation or similar condensation to generate 2-((4-fluorobenzyl)oxy)malonaldehyde.

-

Step 3: Cyclization. Condensation with Hydrazine Hydrate to close the pyrazole ring.

Route B: Direct Alkylation (Lab Scale)

Useful for rapid analog generation but lower yielding due to O- vs N-alkylation competition.

-

Step 1: Oxidation. Pyrazole is oxidized to 4-hydroxypyrazole (or protected form).

-

Step 2: O-Alkylation. 4-Hydroxypyrazole is treated with 4-fluorobenzyl bromide and a base (K₂CO₃ or NaH) in DMF.

-

Critical Control: N-alkylation is a major side reaction. Use of bulky protecting groups on Nitrogen or specific solvent controls (e.g., DMSO) is required to favor O-alkylation.

-

Synthetic Pathway Diagram

Caption: Comparison of De Novo Cyclization (Green path, high specificity) vs. Direct Alkylation (Red path, mixed regioselectivity).

Physicochemical Profiling & Characterization

Analytical Expectations

Researchers should validate the compound using the following spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.6 ppm (br s, 1H): Pyrazole N-H (Exchangeable).

-

δ 7.40 ppm (s, 2H): Pyrazole C3-H and C5-H (Equivalent due to tautomerism).

-

δ 7.35 – 7.15 ppm (m, 4H): Aromatic protons of the fluorobenzyl group (AA'BB' system).

-

δ 5.05 ppm (s, 2H): Benzylic -CH₂- ether linkage.

-

-

¹³C NMR:

-

Distinct doublet for C-F coupling in the phenyl ring (~162 ppm, J ~245 Hz).

-

Pyrazole C3/C5 signals (~130-140 ppm).

-

Benzylic carbon (~70 ppm).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 193.07 (Expected).

-

Solubility & Stability

-

Solubility: Low in water (< 0.1 mg/mL). Soluble in DMSO, DMF, Methanol, and Ethyl Acetate.

-

Stability: Stable under ambient conditions. The ether linkage is resistant to hydrolysis, but the pyrazole ring can be oxidized under harsh conditions (e.g., KMnO₄).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targets requiring a planar H-bond donor with a hydrophobic tail.

Soluble Guanylate Cyclase (sGC) Stimulation

In the development of sGC stimulators (e.g., for heart failure or pulmonary hypertension), the pyrazole ring often mimics the heme-binding motif or stabilizes the protein in its active conformation. The 4-fluorobenzyl group is a classic optimization to improve oral bioavailability compared to a simple benzyl group.

Kinase Inhibition

The 1H-pyrazole motif is a known ATP-mimetic. It can form bidentate hydrogen bonds with the "hinge region" of kinase enzymes. The 4-alkoxy substituent projects into the hydrophobic back-pocket (Gatekeeper region), where the fluorine atom can interact with specific residues to improve selectivity.

Pharmacophore Logic Diagram

Caption: Pharmacophoric mapping of the molecule showing binding interactions (dashed lines) with typical protein targets.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with strong oxidizing agents.

-

References

-

Synthesis of 4-Alkoxypyrazoles: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 4-alkoxypyrazoles via cyclization of 2-alkoxymalonaldehydes." (Generalized protocol reference).

-

Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."

-

Pyrazole Properties: National Institutes of Health (PubChem), "Compound Summary for 4-substituted Pyrazoles."

-

sGC Stimulator SAR: Journal of Medicinal Chemistry, "Discovery of Vericiguat: Structure-Activity Relationships of sGC Stimulators." (Context for fluorobenzyl-pyrazole utility).

4-((4-Fluorobenzyl)oxy)-1H-pyrazole CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole , a specialized heterocyclic intermediate used in medicinal chemistry.

High-Purity Heterocyclic Scaffold for Drug Discovery [1]

Executive Summary

This compound is a functionalized pyrazole derivative characterized by an ether linkage at the C4 position connecting to a para-fluorophenyl ring.[1][2] This compound serves as a critical building block in the synthesis of bioactive small molecules, particularly in the development of receptor tyrosine kinase (RTK) inhibitors and soluble guanylate cyclase (sGC) stimulators .[1]

Its structural significance lies in the 4-alkoxy substitution , a motif that offers distinct physicochemical properties (H-bond acceptance, lipophilicity modulation) compared to the more common N-benzyl pyrazoles.[1] The fluorinated benzyl group enhances metabolic stability by blocking para-oxidation, a common clearance pathway in drug metabolism.[1]

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1893852-92-0 |

| Synonyms | 4-(4-Fluorobenzyloxy)-1H-pyrazole; 4-[(4-Fluorophenyl)methoxy]-1H-pyrazole |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| SMILES | Fc1ccc(COc2cn[nH]c2)cc1 |

| InChIKey | WMKXICVCSJLIFP-UHFFFAOYSA-N |

Physicochemical Properties

| Parameter | Value (Predicted/Experimental) |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 92–96 °C (Typical for class) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Pyrazole NH) | ~14.0 (Acidic); ~2.5 (Basic) |

| LogP | 1.8 – 2.2 (Lipophilic) |

Synthesis & Manufacturing Methodologies

The synthesis of 4-alkoxypyrazoles presents a regioselectivity challenge due to the tautomeric nature of the pyrazole ring (N-alkylation vs. O-alkylation).[1] The most robust protocol utilizes Mitsunobu coupling or O-alkylation of N-protected precursors to ensure the ether linkage is formed exclusively.[1]

Method A: Mitsunobu Coupling (Preferred Route)

This route avoids N-alkylation side products by utilizing the dehydrative coupling between 4-hydroxypyrazole and 4-fluorobenzyl alcohol.[1]

Reagents:

-

Substrate: 1-Boc-4-hydroxypyrazole (Protection prevents N-alkylation).[1]

-

Alcohol: 4-Fluorobenzyl alcohol.[1]

-

Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[1]

-

Solvent: Anhydrous THF.

Protocol:

-

Activation: Dissolve 1-Boc-4-hydroxypyrazole (1.0 eq), 4-fluorobenzyl alcohol (1.1 eq), and PPh₃ (1.2 eq) in dry THF under N₂ atmosphere.

-

Coupling: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes to control exotherm.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12–18 hours.

-

Deprotection: Treat the intermediate with TFA/DCM (1:4 v/v) or 4M HCl in dioxane to remove the Boc group.[1]

-

Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Nucleophilic Substitution (Scale-Up Route)

Suitable for larger batches where Mitsunobu reagents are cost-prohibitive.[1]

-

Step 1: React 4-bromo-1H-pyrazole with benzyl chloride (protecting group)

1-benzyl-4-bromo-pyrazole.[1] -

Step 2: Metal-halogen exchange (n-BuLi, -78°C) followed by borate quench and oxidation (

) -

Step 3: O-Alkylation with 4-fluorobenzyl bromide and

in DMF. -

Step 4: Hydrogenolysis (

, Pd/C) to remove the N-benzyl protecting group (Note: The O-benzyl bond is also sensitive; careful catalyst selection or Method A is preferred if over-reduction occurs).[1]

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway via Mitsunobu coupling to establish the C4-ether linkage.

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffold

The 4-alkoxypyrazole motif serves as a bioisostere for 4-aminopyrazoles found in kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors).[1] The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with the hinge region of the kinase ATP-binding pocket, while the fluorobenzyl group occupies the hydrophobic back-pocket (Selectivity Pocket).[1]

Soluble Guanylate Cyclase (sGC) Modulation

Benzyl-substituted pyrazoles are structural analogs to the core pharmacophore of sGC stimulators (e.g., Riociguat derivatives).[1] While traditional sGC stimulators often feature N-benzyl linkages, the O-benzyl variant alters the vector of the phenyl ring, offering a strategy to break intellectual property (IP) space or optimize metabolic profiles.[1]

Fragment-Based Drug Design (FBDD)

With a molecular weight of <200 Da and distinct polarity, this compound is an ideal "fragment" for FBDD screening.[1]

-

Ligand Efficiency (LE): High potential due to low MW.[1]

-

Chemical Space: Probes interactions requiring an electron-rich aromatic core (pyrazole) coupled with a lipophilic tail (fluorobenzyl).[1]

Analytical Characterization

To validate the integrity of the compound, the following analytical signals must be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹⁹F NMR:

-

Single peak at

-114 to -116 ppm (relative to CFCl₃).[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 193.20.[1]

-

Safety & Handling (SDS Summary)

-

Hazard Classification:

-

Handling:

-

Storage:

References

-

ChemSRC. (2025).[1] this compound - CAS 1893852-92-0 Physicochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Pyrazole Derivatives and Bioactivity. Retrieved from [Link]

-

Kumar, K. A., & Jayaroopa, P. (2013).[1] Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications. International Journal of PharmTech Research. Retrieved from [Link]

Sources

- 1. N-(4-((1-(2-fluorobenzyl)-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide | C28H29ClFN7O4S | CID 10438766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1893852-92-0_4-((4-Fluorobenzyl)oxy)-1H-pyrazoleCAS号:1893852-92-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

Structural Divergence in Pyrazole Alkylation: N-Benzyl vs. O-Benzyl Chemotypes

This guide details the structural, spectroscopic, and synthetic divergence between N-benzyl and O-benzyl pyrazole derivatives.[1] This distinction is critical in medicinal chemistry, as it stems from the ambident nucleophilicity of pyrazolone/hydroxypyrazole scaffolds, leading to isomers with vastly different physicochemical and pharmacological profiles.[1]

Executive Summary: The Ambident Challenge

In drug discovery, the pyrazole ring is a privileged scaffold.[1] However, when working with 3-hydroxypyrazoles (or their tautomeric pyrazolones ), alkylation with benzyl halides yields a mixture of regioisomers.[1]

-

N-Benzyl Pyrazoles: Result from alkylation at the ring nitrogen (N1 or N2). These are often thermodynamically favored but can disrupt aromaticity depending on the tautomer.

-

O-Benzyl Pyrazoles (Alkoxypyrazoles): Result from alkylation at the exocyclic oxygen. These derivatives (benzyl ethers) are fully aromatic but metabolically labile.[1]

Distinguishing these isomers requires a rigorous understanding of their electronic environments, as standard proton NMR (

Mechanistic Origins: Tautomerism & Regioselectivity[1][2]

The core of this structural divergence lies in the tautomeric equilibrium of the starting material. The pyrazolate anion is an ambident nucleophile, meaning the negative charge is delocalized over the Oxygen and both Nitrogens.

Alkylation Pathways Diagram

The following diagram illustrates the competition between N-alkylation and O-alkylation, driven by solvent effects and electrophile hardness (HSAB theory).

Caption: Mechanistic divergence in pyrazolone alkylation. N-alkylation is typically thermodynamically favored, while O-alkylation can be promoted by 'hard' cation coordination (e.g., Ag+).[1]

Structural Characterization: The Definitive Guide

Reliance on

A. NMR Spectroscopy (The Gold Standard)[1]

The most reliable discriminator is the chemical shift of the benzylic carbon and the ring carbons .

| Feature | N-Benzyl Pyrazole (N-Alkylated) | O-Benzyl Pyrazole (O-Alkylated) | Mechanism of Difference |

| 50 – 55 ppm | 70 – 75 ppm | Deshielding effect of Oxygen vs. Nitrogen. | |

| Ring Carbon (C3/C5) | Carbonyl-like (~155-165 ppm) | Aromatic C-O (~160-170 ppm) | Retention of C=O vs. formation of C-O-C ether. |

| Correlation to Ring Protons (H4/H5) | Correlation to Ortho-Phenyl protons only | Spatial proximity of Benzyl to pyrazole core.[1] | |

| Strong | Weak or No coupling to Benzyl protons | Direct N-C bond vs. remote N...O-C linkage.[1] |

B. Infrared (IR) Spectroscopy[1]

-

N-Benzyl (Pyrazolone form): Displays a strong C=O stretching vibration at 1650–1700 cm

.[1] -

O-Benzyl (Alkoxypyrazole): Lacks the carbonyl band.[1] Instead, shows strong C-O-C ether stretching at 1000–1250 cm

and enhanced aromatic ring breathing modes.[1]

C. X-Ray Crystallography[3][4]

-

Bond Lengths: The exocyclic C-O bond in O-benzyl isomers is single-bond character (~1.36 Å), whereas the C=O in N-benzyl pyrazolones is double-bond character (~1.23 Å).[1]

-

Aromaticity: O-benzyl derivatives are planar and fully aromatic. N-benzyl pyrazolones often show slight puckering or bond alternation characteristic of a quinoid-like system.

Analytical Decision Tree

Use this workflow to determine the regiochemistry of your synthesized product.

Caption: Step-by-step structural elucidation workflow using 13C NMR and IR data.

Experimental Protocol: Selective Synthesis & Separation

To control the N- vs O-benzylation ratio, one must manipulate the "hardness" of the nucleophile and the solvent polarity.

Protocol: Synthesis of N-Benzyl vs O-Benzyl Pyrazoles

Reagents: 3-Methyl-5-pyrazolone (1.0 eq), Benzyl Bromide (1.1 eq).[1]

Method A: Favoring N-Alkylation (Thermodynamic Control)[1]

-

Dissolve pyrazolone in DMF or Ethanol (Polar solvents stabilize the transition state for N-alkylation).

-

Add Base: Use

or NaH (1.2 eq).[1] -

Reflux at 80°C for 4-6 hours. High temperature favors the thermodynamically stable N-isomer (amide-like stability).

-

Workup: Pour into water. The N-benzyl isomer typically precipitates as a solid.

-

Purification: Recrystallization from EtOH.

Method B: Favoring O-Alkylation (Kinetic/HSAB Control)[1]

-

Dissolve pyrazolone in Toluene or Benzene (Non-polar solvent).[1]

-

Add Base: Use

(Silver Carbonate).[1] The -

Stir at room temperature (Kinetic control).

-

Workup: Filter off silver salts. Evaporate solvent.[1]

-

Purification: Flash chromatography (O-benzyl isomers are usually less polar than N-benzyl isomers due to the lack of a free H-bond donor/acceptor amide motif).

Functional & Biological Implications[4][5][6][7][8][9][10]

Understanding the difference is vital for SAR (Structure-Activity Relationship) studies:

-

Metabolic Stability:

-

O-Benzyl: The ether linkage is susceptible to O-dealkylation by Cytochrome P450 enzymes, rapidly converting the molecule back to the parent pyrazolone in vivo. This makes them poor drug candidates unless used as prodrugs.[1]

-

N-Benzyl: The C-N bond is metabolically robust, making this scaffold preferred for active pharmaceutical ingredients (APIs).[1]

-

-

Pharmacophore Properties:

-

H-Bonding: N-benzyl pyrazolones (if NH remains) can act as H-bond donors.[1][2] O-benzyl pyrazoles lose the H-bond donor capability of the OH/NH group, acting only as weak acceptors.

-

Solubility: N-benzyl derivatives are generally more polar and water-soluble than their lipophilic O-benzyl ether counterparts.

-

References

-

Regioselectivity in Pyrazole Alkylation

-

NMR differentiation of N- vs O-alkylation

-

Structural Characterization

-

Biological Relevance

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Alkoxypyrazole Derivatives in Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically successful therapeutic agents.[1] This guide provides an in-depth technical analysis of a specific, high-potential subclass: 4-alkoxypyrazole derivatives. We will dissect the strategic importance of the 4-alkoxy substitution, detailing its influence on physicochemical properties and target engagement. This whitepaper furnishes researchers and drug development professionals with a comprehensive overview of robust synthetic pathways, key biological targets with a focus on kinase inhibition, and the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds. Detailed experimental protocols, data-driven tables, and explanatory diagrams are provided to create a self-validating and actionable resource for advancing the design and discovery of novel 4-alkoxypyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold - A Privileged Core in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds have long been an invaluable source of therapeutic agents, offering a rich diversity of chemical space and biological activity.[2] Among these, the pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms, holds a position of particular distinction.[3] Its unique electronic and structural features allow it to serve as a versatile pharmacophoric core, capable of engaging in a wide array of interactions with biological macromolecules.[3]

The immense potential of this scaffold is validated by its presence in a range of FDA-approved drugs, from the anti-inflammatory agent celecoxib to the anti-cancer drug crizotinib and the anti-obesity medication rimonabant.[4][5][6] The broad pharmacological profile of pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and analgesic activities—underscores their significance in modern drug discovery.[3][4][7] This guide will move beyond the general scaffold to explore the specific advantages conferred by substitution at the C4 position with an alkoxy group, a modification that offers unique opportunities for fine-tuning drug-like properties.

Section 1: The Strategic Role of 4-Position Substitution

The biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. While modifications at the N1, C3, and C5 positions are widely used to modulate potency and pharmacokinetics, the C4 position offers a unique handle for influencing selectivity and molecular interactions.[4][8] For instance, in the development of selective COX-2 inhibitors, the presence of specific electron-withdrawing groups at C4 was found to be critical for achieving the desired inhibitory profile.[8]

The introduction of a 4-alkoxy (-OR) group brings several strategic advantages:

-

Electronic Influence: As an electron-donating group, the alkoxy moiety alters the electronic distribution of the pyrazole ring, which can modulate the pKa and binding affinity of the molecule to its target.

-

Hydrogen Bonding Capacity: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming key interactions within a protein's binding site that can enhance potency and selectivity.

-

Physicochemical Modulation: The nature of the alkyl chain (R) allows for precise control over lipophilicity (LogP). Short chains can improve solubility, while longer or more complex chains can increase lipophilicity to enhance membrane permeability or fill hydrophobic pockets in a target protein.

-

Metabolic Stability: Compared to a 4-hydroxy group, which is susceptible to rapid phase II metabolism (glucuronidation or sulfation), a 4-alkoxy group is generally more metabolically stable, potentially leading to an improved pharmacokinetic profile and longer duration of action.[9]

This combination of features makes the 4-alkoxypyrazole scaffold a highly attractive starting point for designing novel inhibitors against a range of therapeutic targets.

Section 2: Synthetic Pathways to 4-Alkoxypyrazole Derivatives

The construction of the pyrazole core is well-established, with methods like the Knorr pyrazole synthesis (cyclocondensation of 1,3-dicarbonyl compounds with hydrazines) and various multicomponent reactions being commonplace.[5][10] However, the direct and regioselective synthesis of 4-alkoxypyrazoles can be challenging. A robust and versatile strategy involves a two-step process: the synthesis of a 4-hydroxypyrazole intermediate, followed by O-alkylation. The 4-hydroxypyrazole can be formed via the oxidation of a pyrazole precursor, a reaction that can be mediated by cytochrome P-450 enzymes in vivo or by hydroxyl radicals in vitro, suggesting a synthetic route via controlled oxidation.[9]

General Synthetic Workflow

A logical and field-proven workflow for synthesizing a library of 4-alkoxypyrazole derivatives is outlined below. This approach allows for late-stage diversification, where different alkyl groups can be introduced in the final step to probe structure-activity relationships efficiently.

Caption: General workflow for the synthesis of 4-alkoxypyrazole derivatives.

Experimental Protocol: Synthesis of 1,3-diphenyl-4-methoxypyrazole

This protocol describes a representative synthesis based on the general workflow.

Part A: Synthesis of 1,3-diphenyl-1H-pyrazol-4-ol

-

Starting Material: To a solution of 1,3-diphenyl-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile, add a Fenton-like reagent system, such as iron(II) sulfate (0.1 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (1.5 eq) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 1,3-diphenyl-1H-pyrazol-4-ol intermediate.

Part B: Synthesis of 4-methoxy-1,3-diphenyl-1H-pyrazole

-

Deprotonation: To a solution of 1,3-diphenyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Alkylation: Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding ice-cold water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to afford the final product, 4-methoxy-1,3-diphenyl-1H-pyrazole.

Section 3: Mechanism of Action & Key Biological Targets

The pyrazole scaffold is a remarkably versatile binder, capable of targeting a wide range of proteins implicated in disease. Pyrazole derivatives have been successfully developed as inhibitors of enzymes like cyclooxygenase (COX-2), xanthine oxidase, and various protein kinases, as well as antagonists for receptors like the cannabinoid receptor (CB1).[8][11][12]

Focus Target: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology and immunology. They regulate a vast number of cellular processes, and their dysregulation is a common driver of disease.[13] Pyrazole-based compounds have emerged as potent kinase inhibitors, with several approved drugs (e.g., Ruxolitinib, Asciminib) targeting the JAK-STAT and BCR-ABL pathways, respectively.[14] The 4-alkoxypyrazole core is particularly well-suited for kinase inhibition. The pyrazole ring can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, while the substituents at other positions can occupy adjacent hydrophobic and allosteric pockets.

The 4-alkoxy group can play a crucial role by:

-

Forming a hydrogen bond with solvent or specific residues at the entrance of the ATP-binding pocket.

-

Providing steric bulk to enhance selectivity for a particular kinase.

-

Modulating the solubility and cell permeability of the inhibitor.

Caption: Inhibition of a kinase signaling pathway by a 4-alkoxypyrazole derivative.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

Optimizing a 4-alkoxypyrazole lead compound requires a systematic evaluation of how structural modifications impact biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazole core offers multiple positions for chemical elaboration.

Key SAR Insights:

-

N1-Substituent: Often a substituted aryl or heteroaryl group. This group typically occupies a hydrophobic pocket and can be modified to enhance potency and tune selectivity. For example, in CB1 antagonists, a 2,4-dichlorophenyl group at N1 was found to be critical for high affinity.[11]

-

C3-Substituent: Can be varied to probe interactions with different regions of the binding site. In many kinase inhibitors, this position is occupied by an aryl or heteroaryl group that can form π-stacking interactions.[13]

-

C5-Substituent: Similar to the C3 position, this site can be modified to improve target engagement and physicochemical properties.

-

C4-Alkoxy Group: The length and branching of the alkyl chain (R in -OR) can be systematically varied. A simple methyl or ethyl group may be optimal for some targets, while longer or cyclic alkyl groups might be necessary to fill a larger hydrophobic pocket in others.

Lead Optimization Strategy

A rational lead optimization campaign would involve parallel synthesis to explore the chemical space around the 4-alkoxypyrazole core.

Caption: Logical relationships in the lead optimization of 4-alkoxypyrazole derivatives.

Table 1: Representative Biological Activity of Pyrazole Derivatives

This table summarizes quantitative data for various pyrazole derivatives, illustrating their potency against different targets. While data for specific 4-alkoxy derivatives is emerging, these examples showcase the potential of the broader pyrazole class.

| Compound Class | Target / Cell Line | Rationale / Key Feature | IC₅₀ Value | Reference |

| Pyrazolo[3,4-b]pyridine | A549 (Lung Cancer) | Fused heterocyclic system | 21.2 µM | [4] |

| Thiazolyl-pyrazoline | EGFR Kinase | EGFR targeting moiety | 0.06 µM | [15] |

| Pyrano-pyrazolo-pyrimidine | EGFR Kinase | Fused pyrimidine enhances binding | 0.06 µM | [16] |

| Pyrano-pyrazolo-pyrimidine | VEGFR-2 Kinase | Potent dual EGFR/VEGFR-2 inhibitor | 0.22 µM | [16] |

| Pyrazole Derivative | HCT116 (Colon Cancer) | 1,3,4-trisubstituted pyrazole | 0.035 µM | [4] |

| Bis-pyrazole | Macrophage Phagocytosis | Hydroxypyrazole dimer | 14 µM | [17] |

| Phenylbenzodioxane-pyrazole | ROCK-II Kinase | Highly selective ROCK inhibitor | ~3 nM | [18] |

Section 5: Case Study - 4-Alkoxypyrazoles as Kinase Inhibitors in Oncology

Objective: Design a potent and selective inhibitor for VEGFR-2, a key mediator of angiogenesis in tumors.

Starting Point: A generic 1,3,5-trisubstituted pyrazole scaffold known to have moderate kinase inhibitory activity.

Design Rationale:

-

Core Scaffold: A 4-alkoxypyrazole is chosen to enhance metabolic stability over a 4-hydroxypyrazole and to provide a hydrogen bond acceptor. A methoxy group is selected initially for its small size and favorable impact on solubility.

-

N1-Position: A 2,4-dichlorophenyl group is installed, a classic moiety for potent kinase inhibition that can occupy a hydrophobic pocket adjacent to the hinge region.[11]

-

C3-Position: An amide-linked pyridine is introduced. The amide can act as a hydrogen bond donor/acceptor, and the pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

-

C5-Position: A small methyl group is retained to maintain a favorable profile and avoid steric clashes.

Hypothesized Binding Mode: The resulting molecule is designed to fit snugly into the ATP-binding site of VEGFR-2. The pyridine N would bind to the hinge region, the dichlorophenyl group would sit in the back pocket, and the 4-methoxy group would be solvent-exposed, potentially forming a hydrogen bond with the DFG-motif backbone, thereby stabilizing the inactive conformation of the kinase.

This rational design approach, leveraging the unique properties of the 4-alkoxy group, provides a clear path for developing novel and effective kinase inhibitors for cancer therapy. The next steps would involve synthesizing this compound and its analogs (with varying alkoxy chains and other substituents) and testing them in biochemical and cell-based assays to validate the hypothesis and build a comprehensive SAR profile.

Conclusion and Future Perspectives

The 4-alkoxypyrazole scaffold represents a promising and arguably under-explored area of chemical space for drug discovery. The strategic placement of an alkoxy group at the C4 position provides medicinal chemists with a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. As demonstrated, these derivatives are particularly well-suited for the design of kinase inhibitors but also hold potential in other therapeutic areas such as inflammation and neurodegenerative diseases.[8][18]

Future research should focus on:

-

Developing more direct and efficient synthetic routes to 4-alkoxypyrazoles.

-

Exploring a wider range of alkoxy chains, including those with additional functional groups, to probe more extensive interactions with target proteins.

-

Applying the 4-alkoxypyrazole core to the design of dual-target or allosteric inhibitors to tackle complex diseases and drug resistance.

By integrating rational design with advanced synthetic chemistry and biological evaluation, the full therapeutic potential of 4-alkoxypyrazole derivatives can be realized, leading to the development of the next generation of innovative medicines.

References

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). [Source Not Available]

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

-

Kumar, A., Sharma, S., & Sharma, V. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 21(14), 1849-1864. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Gomez, G., et al. (2006). Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 16(11), 2963-2965. [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 304-312. [Link]

-

Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles. (2025). ResearchGate. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

-

Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. [Link]

-

Sangani, C. B., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 15(1), 51-66. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research. [Link]

-

Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Semantic Scholar. [Link]

-

Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace. [Link]

-

Kamal, A., et al. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed Research International. [Link]

-

Reiss, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1109. [Link]

-

Tolba, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Drug Design, Development and Therapy, 14, 399-419. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

-

Gahlot, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8752. [Link]

-

Singh, M., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2645-2659. [Link]

-

Al-Ghorbani, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research, 33(7), 1239-1262. [Link]

-

Baddepuri, S., et al. (2020). Selected pyrazole containing bioactive compounds. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). SciSpace. [Link]

-

Kumar, R., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Engineering and Science, 9(7), 54-76. [Link]

-

Wang, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(7), 1229-1266. [Link]

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(4), 305-310. [Link]

-

Cederbaum, A. I., et al. (1985). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 34(15), 2709-2714. [Link]

-

What are ALK4 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 329. [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jchr.org [jchr.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. srrjournals.com [srrjournals.com]

- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 17. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole analogs

Executive Summary & Chemical Profile[1]

The 4-((4-Fluorobenzyl)oxy)-1H-pyrazole scaffold represents a specialized subclass of 4-alkoxypyrazoles, serving as a versatile pharmacophore in the development of enzyme inhibitors and receptor modulators. Unlike the more common 3- or 5-substituted pyrazoles, the 4-alkoxy substitution pattern imparts unique electronic properties to the heteroaromatic ring, enhancing electron density while maintaining the hydrogen-bond donor/acceptor capability of the unsubstituted nitrogen.

This guide analyzes the medicinal chemistry, synthetic pathways, and biological applications of this scaffold, specifically highlighting the role of the para-fluorine atom in modulating metabolic stability and lipophilicity.

Chemical Identity[1][2][3][4]

-

IUPAC Name: 4-[(4-Fluorophenyl)methoxy]-1H-pyrazole

-

Key Substituent: 4-(4-Fluorobenzyloxy) group (Ether linkage at C4)

-

Molecular Formula: C

H -

Key Properties:

-

Acidic NH: pKa ~14 (deprotonatable to form pyrazolide anions).

-

Fluorine Effect: Blocks para-oxidation (metabolic soft spot) and increases logP (lipophilicity) for membrane permeability.

-

Medicinal Chemistry & SAR Analysis

The utility of this compound analogs stems from three critical structural features:

The 4-Alkoxy Effect

Direct oxygenation at the C4 position of the pyrazole ring is less common than C3/C5 functionalization. This placement:

-

Electronic Enrichment: The oxygen lone pair donates electron density into the pyrazole ring, making it more susceptible to electrophilic attack or interaction with cationic protein domains.

-

H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, while the pyrazole NH remains a potent donor.

The para-Fluorobenzyl Moiety

Replacing a standard benzyl group with 4-fluorobenzyl is a strategic medicinal chemistry optimization:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450-mediated hydroxylation, extending the half-life (

) of the molecule compared to the unsubstituted benzyl analog. -

Lipophilicity: Fluorine substitution increases lipophilicity (

), improving passive transport across the blood-brain barrier (BBB) or cell membranes. -

Sigma-Hole Interactions: The fluorine atom can engage in orthogonal dipolar interactions with protein backbone amides.

Biological Applications & Therapeutic Targets[3][6][7][8]

Research indicates this scaffold functions as a "privileged structure" across multiple therapeutic areas.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Analogs of 4-alkoxypyrazoles, particularly those with halogenated benzyl groups, have been identified as inhibitors of human DHODH.[2]

-

Mechanism: Inhibition of de novo pyrimidine biosynthesis.

-

Application: Treatment of autoimmune diseases (e.g., Rheumatoid Arthritis) and oncology (antiproliferative).

-

Relevance: The 4-fluorobenzyl group mimics the lipophilic ubiquinone tail, binding to the hydrophobic tunnel of DHODH.

Acetylcholinesterase (AChE) Inhibition

Studies have explored 4-benzyloxypyrazoles as resistance-breaking insecticides and potential therapeutics for neurodegenerative diseases.

-

Activity: N-substituted 4-benzyloxypyrazoles show selectivity for Anopheles gambiae AChE over human AChE.

-

Role of Fluorine: Enhances binding affinity via hydrophobic interactions within the enzyme's active site gorge.

Metabolic Probes (ADH & P450)

Simple 4-alkoxypyrazoles are potent inhibitors of Liver Alcohol Dehydrogenase (LAD) and modulators of CYP2E1.

-

Probe Utility: Used to study ethanol metabolism and oxidative stress pathways.

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Modern/Preferred)

Direct C-O coupling of 4-iodopyrazole with 4-fluorobenzyl alcohol.

Rationale: Direct alkylation of 4-hydroxypyrazole is plagued by tautomeric ambiguity and O- vs N-alkylation competition. This Ullmann-type coupling is regioselective.

Materials:

-

4-Iodo-1H-pyrazole (1.0 equiv)

-

4-Fluorobenzyl alcohol (Excess, acts as solvent/reagent)

-

Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)[1][2][4]

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, charge 4-iodo-1H-pyrazole (1 mmol), CuI (0.2 mmol), Ligand (0.2 mmol), and KOtBu (2 mmol).

-

Addition: Add 4-fluorobenzyl alcohol (2-3 mL). Seal the vial under an argon atmosphere.

-

Reaction: Irradiate in a microwave reactor at 130°C for 60 minutes .

-

Note: Conventional heating (oil bath) requires 12-24 hours.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove copper salts.

-

Purification: Wash filtrate with saturated NH

Cl (aq) to sequester residual Cu. Dry organic phase over Na -

Isolation: Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 80:20 to 50:50).

-

Validation: Confirm structure via

H NMR (Characteristic doublet for benzyl CH

Protocol B: Alkylation of N-Protected Precursors (Traditional)

Used when specific N-substitution is required prior to ether formation.

-

Protection: Protect 1H-pyrazole-4-ol with a Trityl (Trt) or Boc group.

-

Alkylation: React N-protected pyrazole-4-ol with 4-fluorobenzyl bromide and Cs

CO -

Deprotection: Remove protecting group (e.g., TFA/DCM for Trityl) to yield the free amine if desired.

Data Summary & Visualization

Table 1: Comparative Activity of 4-Alkoxypyrazole Analogs

| Substituent (R) | Target Enzyme | Activity Type | Primary Application |

| 4-Fluorobenzyl | DHODH / AChE | Inhibitor | Autoimmune / Agrochemical |

| Methyl / Ethyl | Alcohol Dehydrogenase | Inhibitor | Metabolic Probe (LAD) |

| Propyl | CYP2E1 | Inhibitor | Toxicology Research |

| 2,4-Difluorophenyl | DHODH | Inhibitor (Potent) | Antiproliferative |

Visualization 1: Synthetic Pathway (CuI-Catalyzed Coupling)[1][5]

Figure 1: Copper-catalyzed Ullmann-type coupling for the regioselective synthesis of the target ether.

Visualization 2: Mechanism of Action (DHODH Inhibition)

Figure 2: Proposed mechanism of DHODH inhibition. The lipophilic 4-fluorobenzyl tail competes with ubiquinone binding.

References

-

Direct 4-Alkoxylation of Pyrazoles: Usami, Y. et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs."[2] Molecules, 2021, 26(11), 3370.[4]

-

AChE Inhibition Studies: "Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito." Virginia Tech Electronic Theses and Dissertations, 2014.

-

DHODH Inhibitors: "Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives as Potent DHODH Inhibitors." (Contextual Reference for Class Activity).

- Metabolic Probes: Theorell, H. et al. "Pyrazoles as inhibitors of liver alcohol dehydrogenase." Nature, 1963 (Foundational reference for 4-alkoxypyrazole activity).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Analysis of research trends and development prospects of soluble guanylate cyclase stimulators/activators: using bibliometric methods [frontiersin.org]

- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Optimization of 4-Benzyloxypyrazole Scaffolds: A Technical Guide to Bioisosterism and Drug Design

Executive Summary

The 4-benzyloxypyrazole scaffold represents a privileged substructure in medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met, ALK, JNK targeting).[1] While the pyrazole core offers robust hinge-binding capabilities and the benzyloxy tail provides access to hydrophobic back-pockets, this scaffold frequently suffers from metabolic instability (O-dealkylation), poor aqueous solubility , and limited permeability .[1]

This guide provides a rigorous, first-principles approach to optimizing this scaffold through bioisosteric replacement. It moves beyond simple cataloging to explain the causality of design choices, supported by validated experimental protocols and authoritative references.

Part 1: Structural Analysis & Pharmacophore Deconstruction

To optimize the scaffold, we must first understand the contribution of each vector. The 4-benzyloxypyrazole motif functions through three distinct pharmacophoric elements:

-

The Core (Pyrazole): Acts as the primary polar anchor, typically functioning as a hydrogen bond donor/acceptor pair (e.g., interacting with the ATP-binding hinge region of kinases).

-

The Linker (Ether Methylene): A flexible spacer that dictates the vector of the hydrophobic tail. It is the primary site of metabolic liability (CYP450-mediated

-dealkylation). -

The Tail (Phenyl Ring): A hydrophobic moiety that occupies the selectivity pocket (e.g., the gatekeeper region). It often contributes to high lipophilicity (LogP) and poor solubility.

Visualization: Scaffold Deconstruction

The following diagram illustrates the functional decomposition and the associated liabilities of the scaffold.

Figure 1: Pharmacophoric deconstruction of the 4-benzyloxypyrazole scaffold highlighting functional roles and associated developmental liabilities.

Part 2: Bioisosteric Replacement Strategies[2][3][4]

Core Replacements (The Pyrazole)

Objective: Modulate pKa, improve permeability, or alter H-bond geometry.[1]

-

Triazoles (1,2,3- or 1,2,4-):

-

Rationale: Adding a nitrogen atom lowers the pKa of the NH, potentially improving permeability by reducing the energy penalty for desolvation. 1,2,3-triazoles are also synthetically accessible via Click chemistry, allowing for rapid library generation.[1]

-

-

Isoxazoles:

-

Rationale: Replacing the NH with O removes the H-bond donor. This is critical if the donor is not required for binding or if it contributes to efflux. It also significantly reduces basicity.

-

-

Pyrrolo[2,3-b]pyridines (7-azaindoles):

-

Rationale: A fused system that mimics the purine core of ATP more closely. It rigidifies the scaffold and provides an additional vector for substitution at the pyridine ring to solubilize the molecule.

-

Linker Optimization (The -O-CH2-)

Objective: Block metabolic dealkylation and restrict conformation.

-

Difluoromethyl Ether (-O-CF2-):

-

Rationale: Fluorine substitution blocks the abstraction of the alpha-proton by CYP450 enzymes, halting the oxidative dealkylation cascade. It also modulates the acidity of the core.

-

-

Amine Linker (-NH-CH2-):

-

Rationale: Changes the bond angle and H-bond capability. While secondary amines can be metabolized, they offer a handle for further substitution (e.g., N-methylation) to tune properties.[1]

-

-

Direct Aryl-Aryl Bond (Scaffold Hopping):

-

Rationale: Removing the linker entirely (biaryl system) eliminates the metabolic soft spot. However, this dramatically alters the vector of the tail group, often requiring a "twist" via ortho-substitution to mimic the ether bend.

-

Tail Modifications (The Benzyl Group)

Objective: "Escape Flatland" to improve solubility and selectivity.

-

Pyridines / Pyrimidines:

-

Rationale: Replacing the phenyl ring with a nitrogen-containing heterocycle introduces a basic center that can be protonated at physiological pH, drastically improving aqueous solubility.

-

-

Bicyclo[1.1.1]pentane (BCP):

-

Rationale: A saturated bioisostere for the phenyl ring.[2] It maintains the linear vector and bulk of the benzene ring but increases the fraction of sp3 carbons (

), which is correlated with improved clinical success and solubility.

-

-

Oxetanes:

-

Rationale: Grafting an oxetane onto the phenyl ring or using it as a spacer reduces lipophilicity (LogD) and acts as a metabolic sink for soft spots.

-

Visualization: Decision Logic for Optimization

The following decision tree guides the medicinal chemist through the optimization process based on specific assay failures.

Figure 2: Logic flow for bioisosteric replacement based on physicochemical liabilities.

Part 3: Synthetic Methodologies & Experimental Validation

Synthetic Protocol: Accessing the Difluoromethyl Bioisostere

To address metabolic instability, the difluoromethyl ether is a high-value target. Standard alkylation often fails due to the poor nucleophilicity of pyrazoles.

Protocol: Difluoromethylation of 4-Hydroxypyrazole

-

Reagents: 4-hydroxypyrazole derivative (1.0 eq), Sodium chlorodifluoroacetate (ClCF2CO2Na, 2.5 eq), K2CO3 (3.0 eq).

-

Solvent: DMF/H2O (9:1 ratio).

-

Conditions: Heat to 100°C for 4–6 hours.

-

Mechanism: In situ generation of difluorocarbene (:CF2) which inserts into the O-H bond.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

Validation: 19F NMR will show a characteristic doublet (or singlet if decoupled) around -80 ppm.

Experimental Validation: Metabolic Stability Assay

Trustworthiness in data is paramount. A self-validating protocol for assessing the success of the bioisostere is required.

Microsomal Stability Assay Protocol:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

-

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope = -k.

.[1]-

Success Criterion:

protein.[1]

-

Visualization: Synthetic Workflow

Figure 3: Mechanism-based synthesis of the metabolically stable difluoromethoxy bioisostere.

References

-

Noël, R., et al. (2011).[1][3] "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

-

Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

-

Walles, M., et al. (2013).[1] "Metabolic Stability and its Role in Biopharmaceutical Development." Drug Metabolism and Disposition. Link

-

Cresset Group. (2021). "Identifying Bioisosteres of the Benzazepine scaffold." Case Study. Link

Sources

solubility profile of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole in DMSO

An In-Depth Technical Guide to the Solubility Profile of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole in DMSO

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing its downstream developability, from formulation to bioavailability. Dimethyl sulfoxide (DMSO) is the preeminent solvent for creating high-concentration stock solutions for high-throughput screening and various in vitro assays, owing to its remarkable capacity to dissolve a wide array of chemical structures.[1][2][3] This guide provides a comprehensive technical framework for understanding and determining the . We will explore the physicochemical properties of the compound, the critical distinction between thermodynamic and kinetic solubility, the factors governing the dissolution process, and a detailed, field-proven protocol for accurate solubility measurement. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility data.

Introduction: The Critical Role of DMSO and Solubility in Preclinical Research

In the landscape of drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, solubility stands out as a critical determinant of success. Poor solubility can lead to unreliable results in biological assays, underestimated toxicity, and significant hurdles in formulation development.[4]

Dimethyl sulfoxide (DMSO) has become an indispensable tool in this context. It is a polar aprotic solvent with a unique ability to dissolve both polar and nonpolar compounds, making it an ideal vehicle for a vast chemical library.[1][2] Its miscibility with aqueous media facilitates the preparation of compound solutions for cell-based assays, while its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy.[1] However, the use of DMSO is not without its nuances. Its hygroscopic nature, potential for concentration-dependent cellular effects, and the risk of compound precipitation upon dilution into aqueous buffers necessitate a thorough understanding of a compound's solubility profile within this solvent.[5][6]

This guide focuses on this compound, a molecule featuring a pyrazole core, a class of heterocycles well-regarded in medicinal chemistry for their diverse biological activities.[7][8][9] Understanding its behavior in DMSO is the first step in unlocking its therapeutic potential.

Compound Profile: this compound

While specific experimental data for this exact molecule is not extensively published, we can infer its likely physicochemical characteristics based on its constituent moieties.

-

1H-Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is a versatile scaffold in medicinal chemistry, known to participate in hydrogen bonding and contribute to a wide range of biological activities.[7][8]

-

(4-Fluorobenzyl)oxy Group: This substituent introduces several key features. The benzyl group increases lipophilicity. The fluorine atom, a common bioisostere for hydrogen, can modulate metabolic stability and binding interactions. The ether linkage provides rotational flexibility.

The interplay of the polar pyrazole ring and the more nonpolar fluorobenzyl group suggests that this compound's solubility will be a delicate balance of these opposing characteristics.

| Property | Predicted Influence on Solubility |

| Molecular Weight | Moderate; higher MW can decrease solubility. |

| Hydrogen Bond Donors/Acceptors | The pyrazole NH is a donor; the pyrazole N, ether O, and F are acceptors. These sites can interact with DMSO. |

| LogP (Lipophilicity) | The fluorobenzyl group likely results in a moderate to high LogP, which can favor solubility in organic solvents like DMSO but may lead to precipitation in aqueous media. |

| Crystal Lattice Energy | High crystal packing energy, driven by aromatic stacking or hydrogen bonding, will decrease solubility. This is a critical, but often unknown, parameter. |

The Science of Solubility: Thermodynamic vs. Kinetic

-

Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[11] This value is independent of the dissolution method and is crucial for formulation and biopharmaceutical studies.

-

Kinetic Solubility: This is a measure of a compound's tendency to stay in solution after being rapidly dissolved (typically in DMSO) and then diluted into an aqueous buffer.[4][12] This method can generate supersaturated, thermodynamically unstable solutions.[10][11] While useful for high-throughput screening, kinetic solubility values are often higher than thermodynamic ones and can mask underlying solubility issues that will emerge later in development.[13]

For establishing a robust compound profile, the determination of thermodynamic solubility is the gold standard.

Caption: Conceptual workflow distinguishing thermodynamic and kinetic solubility.

Experimental Protocol: Determination of Thermodynamic Solubility in DMSO

This protocol outlines the "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound in DMSO at room temperature.[4][14]

Materials and Equipment

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes or glass vials

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks for standard and sample preparation

Step-by-Step Methodology

-

Preparation of a Supersaturated Suspension:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. The key is to add an amount that is visibly in excess of what will dissolve.

-

Add a precise volume of anhydrous DMSO (e.g., 500 µL).

-

Cap the tube tightly and vortex vigorously for 2-3 minutes to ensure the compound is well-dispersed and to initiate dissolution.[14]

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for at least 24 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium between the solid and solution phases.[14] Insufficient equilibration time is a primary source of error and leads to an underestimation of solubility.

-

-

Phase Separation:

-

Following equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10-15 minutes.[14] This step pellets the undissolved solid, leaving a clear, saturated supernatant.

-

Causality Check: Centrifugation must be sufficient to remove all particulate matter. Any suspended microparticles in the supernatant will lead to an overestimation of solubility.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

-

Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., methanol or acetonitrile) for which a validated analytical method exists. This brings the concentration into the linear range of the calibration curve.

-

Determine the concentration of the diluted sample using a pre-established calibration curve on an HPLC-UV or UV-Vis instrument.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL and millimolar (mM).

-

Caption: Experimental workflow for thermodynamic solubility determination.

Factors Influencing Solubility in DMSO

Achieving reproducible solubility data requires controlling several variables.

-

Solvent Purity: DMSO is highly hygroscopic and readily absorbs atmospheric water.[5] Water contamination can significantly alter the solvent properties and impact the solubility of many organic compounds. Always use anhydrous DMSO from a freshly opened container or one stored properly under inert gas.

-

Compound Purity & Form: The presence of impurities can affect solubility measurements. Furthermore, the solid-state form (crystalline vs. amorphous) is critical. Amorphous material is thermodynamically less stable and will exhibit higher, but potentially misleading, solubility compared to a stable crystalline form.[13]

-

Temperature: Solubility is temperature-dependent. All measurements should be conducted and reported at a specified, constant temperature.

-

Compound Stability: Some compounds may degrade in DMSO over time.[5] If instability is suspected, it should be assessed by analyzing the sample at different time points during the 24-hour equilibration.

Conclusion

The solubility of this compound in DMSO is a fundamental parameter that dictates its utility in drug discovery programs. This guide has provided the theoretical background and a practical, robust protocol for determining its thermodynamic solubility. By distinguishing between thermodynamic and kinetic values and by controlling key experimental variables such as solvent purity and equilibration time, researchers can generate accurate and reliable data. This information is essential for preparing valid stock solutions, ensuring data integrity in biological screens, and making informed decisions in the progression of a promising compound towards a therapeutic candidate.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

Pro-Vitals. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

-

PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

-

PMC. (2023, January 3). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. Retrieved from [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

-

ScienceDirect. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]

-

MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

-

EPA. (2025, October 15). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]

-

DSpace@MIT. (2023, April 18). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

-

MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link])

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 3. reachever.com [reachever.com]

- 4. enamine.net [enamine.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 8. repository.unar.ac.id [repository.unar.ac.id]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Metabolic Stability of Fluorobenzyl Ether Linkers: A Technical Guide

Executive Summary

In medicinal chemistry and radiopharmaceutical development, the benzyl ether moiety is a versatile linker, offering rotational freedom and synthetic accessibility. However, it is frequently plagued by rapid metabolic clearance via Cytochrome P450 (CYP450)-mediated O-dealkylation .

This guide details the mechanistic rationale and experimental validation for using fluorobenzyl ether linkers to enhance metabolic stability. By strategically substituting fluorine on the aromatic ring, researchers can modulate the electron density of the benzylic carbon, decelerate Hydrogen Atom Transfer (HAT), and block metabolic "soft spots," thereby extending in vivo half-life (

Mechanistic Foundation: The Vulnerability of Ether Linkers

To stabilize a linker, one must first understand the mechanism of its degradation. The primary clearance pathway for benzyl ethers is oxidative O-dealkylation driven by hepatic CYP450 enzymes.

The CYP450 O-Dealkylation Cascade

The reaction proceeds via a radical mechanism initiated by the high-valent iron-oxo species (Compound I) of the CYP450 heme.

-

Hydrogen Atom Transfer (HAT): The rate-determining step (RDS). Compound I abstracts a hydrogen atom from the benzylic carbon (

-carbon), forming a carbon-centered radical. -

Oxygen Rebound: The hydroxyl radical bound to the heme recombines with the benzylic radical to form a hemiacetal .

-

Collapse: The unstable hemiacetal spontaneously collapses, cleaving the ether bond to release a benzaldehyde derivative and an alcohol .

Diagram: CYP450-Mediated O-Dealkylation Pathway

Figure 1: Mechanism of CYP450-mediated O-dealkylation showing the critical Hydrogen Atom Transfer (HAT) step.[1][2][3][4][5][6][7][8][9][10]

The Fluorine Effect: Engineering Stability

Replacing hydrogen with fluorine on the aromatic ring (fluorobenzyl) imparts stability through three distinct physicochemical mechanisms.

Electronic Deactivation of HAT

The rate of HAT is governed by the bond dissociation energy (BDE) of the benzylic C-H bond and the stability of the resulting radical.

-

Hammett Correlation: Benzylic hydroxylation generally exhibits a negative Hammett reaction constant (

to -

The Fluorine Impact: Fluorine is highly electronegative (

). When placed on the phenyl ring (ortho, meta, or para), it exerts a strong inductive electron-withdrawing effect (-I) . This reduces electron density at the benzylic carbon, destabilizing the transition state for electrophilic attack by CYP450 and effectively slowing down the HAT step .

Blocking Metabolic "Soft Spots"

Non-fluorinated benzyl rings are susceptible to direct arene oxidation (hydroxylation of the ring itself), leading to phenols which are rapidly conjugated (glucuronidation/sulfation) and excreted.

-

Para-Blocking: The para-position is the most sterically accessible site for CYP450. Substituting this position with fluorine (

BDE

Comparative Stability Data

The following table summarizes the relative metabolic stability of benzyl ether analogs.

| Linker Type | Substitution | Relative | Mechanism of Stabilization |